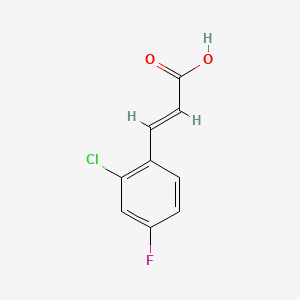

2-Chloro-4-fluorocinnamic acid

Übersicht

Beschreibung

2-Chloro-4-fluorocinnamic acid is an organic compound with the chemical formula C9H6ClFO2. It is a white crystalline solid with a distinct odor. This compound is soluble in organic solvents such as ethanol and chloroform, but only slightly soluble in water . It is used primarily in research settings and has various applications in chemistry and related fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorocinnamic acid can be synthesized through a series of chemical reactions involving chlorination and fluorination of cinnamic acid. One common method involves the chlorination of cinnamic acid using thionyl chloride to produce 2-chloro cinnamic acid, which is then fluorinated to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar chlorination and fluorination reactions. The process may include the use of specialized equipment to handle the reagents and ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-fluorocinnamic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here are the applications of 2-Chloro-4-fluorocinnamic acid:

This compound is utilized in various scientific research applications .

Scientific Research Applications

- Pharmaceutical Development This compound is a key intermediate in synthesizing diverse pharmaceuticals, especially those that target inflammatory diseases and cancer. Its unique structure allows modification of biological activity, making it valuable in drug design . Synthetic cinnamic acid derivatives, including those with a 4-chloro-2-mercaptobenzenesulfonamide moiety, show potential therapeutic use against clinical strains of Enterococcus spp .

- Material Science It is used in developing advanced materials like polymers and coatings because it enhances thermal stability and mechanical properties. This is particularly beneficial in industries that require durable materials .

- Agricultural Chemistry The compound is used in formulating herbicides and pesticides, providing effective solutions for crop protection. Its selective action helps minimize damage to non-target plants, making it a more eco-friendly option .

- Analytical Chemistry It is used as a standard reference material in chromatographic techniques, helping researchers accurately quantify similar compounds in complex mixtures, ensuring reliable results in various analytical applications .

- Biochemical Research The compound is used in studies investigating enzyme inhibition and receptor binding, providing insights into metabolic pathways. Its specific interactions can help in understanding disease mechanisms and developing targeted therapies .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to various biological effects, which are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-fluorobenzoic acid

- 4-Chloro-2-fluorocinnamic acid

- 2-Chloro-4-fluorophenylacetic acid

Comparison: 2-Chloro-4-fluorocinnamic acid is unique due to its specific substitution pattern on the cinnamic acid backbone. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules .

Biologische Aktivität

2-Chloro-4-fluorocinnamic acid (C9H6ClFO2) is a compound of interest due to its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, focusing on antibacterial properties, biodegradation capabilities, and potential therapeutic applications.

This compound is a derivative of cinnamic acid, characterized by the presence of chlorine and fluorine substituents on the aromatic ring. Its molecular structure contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, particularly Enterococcus spp. This activity is enhanced when used in combination with conventional antibiotics, leading to a synergistic effect that reduces the minimum inhibitory concentration (MIC) significantly.

Key Findings:

- MIC Values : The MIC for this compound against resistant Enterococcus strains ranged from 2 to 4 µg/mL, indicating potent antibacterial properties .

- Synergistic Effects : When combined with antibiotics like ampicillin and vancomycin, the MIC was reduced by factors ranging from 2 to 32-fold against high-level aminoglycoside-resistant (HLAR) strains .

- Biofilm Inhibition : The compound effectively inhibited biofilm formation in Enterococcus spp., achieving up to 90% reduction in biofilm biomass at higher concentrations .

Biodegradation Potential

Research has also highlighted the biodegradation capabilities of this compound. Specific bacterial strains have been identified that can utilize this compound as a carbon source, leading to its complete mineralization.

Case Study:

- Bacterial Strains : A consortium of two bacterial strains, Arthrobacter sp. strain G1 and Ralstonia sp. strain H1, was shown to degrade 4-fluorocinnamic acid through β-oxidation mechanisms. This process involved the conversion of the compound into less harmful products such as 4-fluorobenzoic acid .

- Mechanism : The degradation pathway included the formation of CoA derivatives, which were subsequently transformed into various metabolites through enzymatic reactions .

Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications beyond its antibacterial properties. Its ability to inhibit biofilm formation indicates a role in treating chronic infections where biofilms are a significant challenge.

Potential Uses:

- Combination Therapy : Given its synergistic effects with antibiotics, it could be developed as an adjunctive therapy for treating resistant bacterial infections.

- Agricultural Applications : The biodegradation capabilities imply potential use in bioremediation strategies for contaminated environments.

Data Summary

Eigenschaften

IUPAC Name |

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBTRMWGOREZ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.